Bismuth sulfate

Description

Bismuth sulfate (Bi₂(SO₄)₃) is an inorganic compound in which bismuth exhibits a +3 oxidation state. It is synthesized via hydrothermal methods or by reacting bismuth oxide with sulfuric acid . Structurally, it forms a three-dimensional framework with [BiO₉]¹⁵⁻ trigonal prisms interconnected by [SO₄]²⁻ tetrahedra, as seen in derivatives like NaBi(SO₄)₂(H₂O) . This compound is notable for its high band gap (4.54 eV in NaBi(SO₄)₂(H₂O)), making it suitable for nonlinear optical (NLO) applications such as short-wavelength laser generation . This compound is also utilized in solid lubrication, where its thermal stability and tribochemical behavior are critical . Commercially, it is available in solution forms with purities ranging from 99% to 99.999% .

Properties

IUPAC Name |

dibismuth;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQZMQXCOWIHRY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

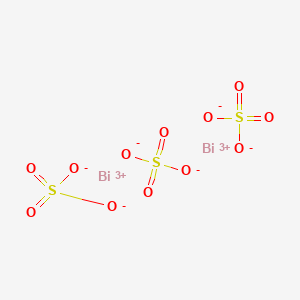

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188121 | |

| Record name | Bismuth sulfate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-68-0 | |

| Record name | Bismuth sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth sulfate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibismuth tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68FE11533K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Electrolysis Setup and Conditions

-

Anode : Metallic bismuth (powder, rods, or plates).

-

Cathode : Bismuth or inert materials (e.g., platinum).

-

Electrolyte : 10–50% H₂SO₄.

-

Current density : 2–20 A/dm².

-

Voltage : 4–20 V.

-

Temperature : 15–100°C.

During electrolysis, the electrolyte’s this compound concentration exceeds 600 g/L , and the process can be operated continuously by replenishing sulfuric acid.

Advantages of Electrolysis

-

High product purity : Minimal contamination from byproducts.

-

Continuous operation : Suitable for industrial-scale production.

-

Stable solutions : Resultant solutions resist precipitation even upon dilution.

Critical Factors Influencing Synthesis Efficiency

Acid Concentration and Temperature

Concentrated sulfuric acid (>50%) is essential to prevent hydrolysis into BiOHSO₄. Elevated temperatures (up to 60°C) enhance reaction kinetics but risk thermal degradation.

Current Density in Electrolysis

Higher current densities (>10 A/dm²) accelerate bismuth oxidation but increase energy consumption. Optimal ranges balance speed and cost.

Reaction Time

Prolonged electrolysis (12–24 hours) maximizes bismuth dissolution but may necessitate cooling to control electrolyte temperature.

Comparative Analysis of Preparation Methods

| Parameter | Direct Dissolution | Electrolytic Method |

|---|---|---|

| Acid Concentration | ≥50% H₂SO₄ | 10–50% H₂SO₄ |

| Product Form | Aqueous solution | Aqueous solution (≤600 g/L) |

| Purity | Moderate | High |

| Scalability | Limited by acid handling | Industrial-scale feasible |

| Energy Efficiency | High | Moderate (depends on current) |

Challenges and Practical Considerations

Scientific Research Applications

Biomedical Applications

Gastrointestinal Treatment:

Bismuth sulfate is primarily known for its role in treating gastrointestinal ailments, particularly as an active ingredient in medications like Pepto-Bismol. It exhibits gastroprotective effects and is effective against Helicobacter pylori infections, which are linked to peptic ulcers. Studies have shown that bismuth compounds can inhibit the growth of H. pylori by disrupting its metabolic pathways and virulence factors, making it a valuable component in combination therapies with antibiotics .

Antimicrobial Properties:

Research indicates that bismuth compounds possess broad-spectrum antimicrobial activity. For instance, bismuth-based complexes have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). These compounds exhibit minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Antifungal Activity:

Bismuth nanoparticles have also been studied for their antifungal properties. They have shown efficacy against strains such as Candida albicans, outperforming conventional antifungal treatments in certain cases. This positions this compound as a promising candidate for developing new antifungal therapies .

Materials Science Applications

Catalysis:

this compound's unique properties make it suitable for catalytic applications. Its low toxicity and cost-effectiveness have spurred research into its use in various catalytic processes, including organic synthesis and environmental remediation. Bismuth compounds can facilitate reactions while minimizing harmful byproducts, aligning with green chemistry principles .

Thermoelectric Devices:

Recent studies have explored the recovery of this compound in the context of recycling thermoelectric devices. The compound's ability to enhance the efficiency of thermoelectric materials has implications for energy conversion technologies .

Environmental Applications

Heavy Metal Remediation:

this compound has been investigated for its potential in removing heavy metals from wastewater. Its ability to form stable complexes with various metal ions can assist in the treatment of contaminated water sources, contributing to environmental sustainability efforts.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

-

Combination Therapy for Ulcers:

A clinical study demonstrated that patients treated with this compound combined with antibiotics showed a higher eradication rate of H. pylori compared to those receiving antibiotics alone. -

Antimicrobial Efficacy:

Research involving bismuth-based complexes revealed that certain formulations had MIC values as low as 0.63 μM against resistant bacterial strains, showcasing their potential as effective alternatives to existing treatments . -

Thermoelectric Material Recovery:

A pilot study on recycling thermoelectric devices reported successful recovery processes for this compound, indicating its viability for sustainable practices in electronics manufacturing .

Mechanism of Action

The mechanism of action of bismuth sulfate involves its ability to hydrolyze and form bismuth hydroxide, which has antimicrobial properties. The compound interacts with microbial cell walls, disrupting their structure and function, leading to cell death .

Comparison with Similar Compounds

Table 1: Key Properties of this compound vs. Bismuth Oxyhalides

| Property | This compound | Bismuth Oxychloride (BiOCl) | Bismuth Oxybromide (BiOBr) |

|---|---|---|---|

| Band Gap (eV) | 4.54 (NaBi(SO₄)₂(H₂O)) | 3.2–3.5 | 2.5–2.9 |

| Photocatalytic Activity | Low | High | Moderate |

| Thermal Stability | High (>500°C) | Moderate (decomposes at ~400°C) | Low (decomposes at ~300°C) |

| Toxicity | Low | Negligible | Low |

| Primary Applications | NLO materials, lubrication | Radiopacifiers, composites | Photocatalysis |

Barium Sulfate (BaSO₄)

- Radiopacity and Weight: In polyvinyl chloride (PVC) composites, BiOCl achieves comparable radiopacity to BaSO₄ at half the weight, reducing material stress .

- Radiation Shielding : Bismuth oxide (Bi₂O₃)-based shields exhibit lower shielding rates than BaSO₄ against Tc-99m (1.4% lower) but outperform BaSO₄ when combined with Bi₂O₃ in composites (14–24% improvement) .

Table 2: Performance in PVC Composites and Shielding

| Material | Weight Efficiency (vs. BaSO₄) | Shielding Rate (Tc-99m) | Thermo-Mechanical Stability |

|---|---|---|---|

| Bismuth Oxychloride | 50% reduction | Comparable | High |

| This compound | N/A | N/A | Moderate |

| Barium Sulfate | Baseline | Baseline | Moderate |

Bismuth Oxide (Bi₂O₃) and Zirconium Dioxide (ZrO₂)

- Radiopacifiers in Dental Materials : Bi₂O₃ increases radiopacity but reduces cell viability compared to ZrO₂. ZrO₂-based materials (NRFM-Zr) show lower porosity (15% reduction), higher compressive strength (25% increase), and enhanced osteoblast activity .

- Thermomechanical Behavior : Bi₂O₃ composites exhibit faster setting times (e.g., MTA-Angelus sets in 10 minutes vs. 165 minutes for ProRoot MTA with calcium sulfate) .

Sulfate-Based Analogues

- NaBi(SO₄)₂ vs. NaCe(SO₄)₂ : Homovalent substitution of Ce³⁺ with Bi³⁺ in sulfate frameworks enlarges the band gap from 2.46 eV to 4.54 eV and doubles the second-harmonic generation (SHG) response (0.38× KDP vs. 0.2× KDP) .

- Tribochemical Stability : this compound forms stable oxide-sulfate layers at high temperatures, reducing friction coefficients (μ ≈ 0.15) compared to Bi₂O₃ (μ > 0.3) .

Research Findings and Contradictions

- Optical vs. Mechanical Trade-offs : While Bi₂O₃ enhances radiopacity, its cytotoxicity in dental applications contrasts with the biocompatibility of ZrO₂ .

- Shielding Efficiency : Pure Bi₂O₃ underperforms BaSO₄, but hybrid composites mitigate this limitation .

- Structural Flexibility : this compound’s rigid framework limits catalytic activity compared to layered BiOX compounds but provides superior thermal resilience .

Chemical Reactions Analysis

Thermal Decomposition

Bismuth sulfate undergoes stepwise decomposition upon heating:

-

At 465°C :

-

At higher temperatures (950°C) :

These reactions produce oxysulfates and eventually bismuth(III) oxide .

A related oxide sulfate, Bi₁₄O₂₀(SO₄), forms via thermal treatment of α-Bi₂O₃ and ammonium sulfate, involving complex Bi-O frameworks and sulfate coordination .

Hydrolysis and Solubility

This compound hydrolyzes in water, though the extent depends on the solution’s acidity:

In acidic conditions, it remains stable, but in neutral or alkaline environments, it may form bismuth hydroxide or oxysulfates .

Reactions in Acidic Media

This compound dissolves in concentrated sulfuric acid, a reaction shared with elemental bismuth:

This highlights its role in acid-based dissolution processes .

Thermochemical Cycles for Hydrogen Production

This compound participates in hybrid thermochemical cycles for hydrogen generation, involving oxysulfates and sulfuric acid:

Cycle I

-

High-Temperature Decomposition :

-

Recombination with Acid :

Cycle II

-

Decomposition :

-

Recombination :

Cycle I generates 2 moles of H₂ per mole of Bi₂O₃, while Cycle II produces 1.3 moles, making Cycle I more efficient .

Reactions with Basic Solutions

In aqueous ammonia or sodium hydroxide, this compound hydrolyzes to form bismuth hydroxide:

This precipitate dissolves in acids but not in excess ammonia or hydroxide .

Reduction Reactions

Stannite ions (Sn(OH)₄²⁻) reduce bismuth hydroxide to metallic bismuth:

This reaction requires freshly prepared stannite solutions .

Thermal Decomposition of this compound

| Temperature (°C) | Reaction Products | References |

|---|---|---|

| 465 | Bi₂O(SO₄)₂ | |

| 950 | Bi₂O₃ |

Hydrogen Production Cycles

| Cycle | Key Reaction Step | Efficiency (H₂ per Bi₂O₃) |

|---|---|---|

| I | Bi₂(SO₄)₃ → Bi₂₀.₃(SO₄)₀.₇ + SO₃ | 2 |

| II | Bi₂₀(SO₄)₂ → Bi₂₀.₃(SO₄)₀.₇ + SO₃ | 1.3 |

Q & A

Basic Research Questions

Q. What critical safety protocols should researchers follow when handling bismuth sulfate in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective gloves (nitrile or neoprene), chemical safety goggles, and lab coats to prevent skin/eye contact. Use a dust mask (e.g., NIOSH-approved) to avoid inhalation of particles .

- Ventilation : Conduct experiments under fume hoods or local exhaust systems to minimize airborne exposure .

- Emergency Measures : Immediate flushing with water for eye exposure (15+ minutes) and soap washing for skin contact. Avoid inducing vomiting if ingested .

Q. What synthesis methodologies ensure high-purity this compound for reproducible experiments?

- Methodological Answer :

- Precipitation Method : React bismuth nitrate with sulfuric acid under controlled pH (1–2) and temperature (60–80°C) to minimize impurities. Centrifuge and wash precipitates with deionized water .

- Characterization : Confirm purity via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition .

Q. How should researchers document experimental protocols for this compound synthesis to ensure reproducibility?

- Methodological Answer :

- Detailed Parameters : Record molar ratios (e.g., Bi:SO₄²⁻ = 1:3), reaction time, temperature, and agitation speed. Use standardized templates for reporting, as outlined in chemistry journal guidelines .

- Supporting Information : Include raw data (e.g., XRD spectra, thermal analysis curves) in supplementary materials for peer review .

Advanced Research Questions

Q. How does the deliquescent nature of this compound impact its stability in aqueous environments?

- Methodological Answer :

- Moisture Control : Store in airtight containers with desiccants (e.g., silica gel). Monitor humidity (<30% RH) using hygrometers during experiments .

- Stability Testing : Conduct thermogravimetric analysis (TGA) to quantify water absorption rates and Fourier-transform infrared spectroscopy (FTIR) to identify hydration products .

Q. What analytical techniques resolve contradictions in reported catalytic efficiencies of this compound?

- Methodological Answer :

- Controlled Variables : Standardize reaction conditions (pH, temperature, catalyst loading) across studies. Use Brunauer-Emmett-Teller (BET) analysis to correlate surface area with catalytic activity .

- Statistical Validation : Apply ANOVA to assess significance of efficiency variations between batches .

Q. What decomposition pathways occur in this compound under thermal stress, and how are they characterized?

- Methodological Answer :

- Thermal Analysis : Use TGA-DSC (differential scanning calorimetry) to identify decomposition stages. At >400°C, Bi₂(SO₄)₃ decomposes to Bi₂O₃ and SOₓ gases .

- Gas Chromatography : Quantify SO₂ and SO₃ emissions during decomposition to assess environmental risks .

Q. How does incompatibility with strong oxidizing agents influence experimental design for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.